Steric Bulk Promotes Monophosphine Pd(0)
The P(o-tol)₃ ligand in Pd[P(o-tol)₃]₄ possesses a Tolman cone angle of 194°, the largest among simple, commercially available tertiary phosphines, compared with 145° for PPh₃ in Pd(PPh₃)₄ [1][2]. This 49° difference enables P(o-tol)₃ to stabilise reactive, coordinatively unsaturated monophosphine–Pd(0) species that are the active catalysts in oxidative addition with challenging aryl chlorides; PPh₃, by contrast, favours bis- or tris-phosphine resting states that retard substrate binding. High-throughput reaction screening confirms that P(o-tol)₃-based catalysts compete effectively with specialist electron-rich, sterically bulky designer phosphines across an eclectic array of transformations [2].
| Evidence Dimension | Tolman cone angle (ligand steric bulk) |
|---|---|
| Target Compound Data | P(o-tol)₃ cone angle = 194° |
| Comparator Or Baseline | PPh₃ cone angle = 145° |
| Quantified Difference | 49° larger (34% increase in steric bulk) |
| Conditions | Tolman's original cone angle definition; validated in Pd(0) complexes by X-ray and DFT methods |
Why This Matters
Larger cone angle allows access to monophosphine–Pd(0) intermediates; selecting Pd(PPh₃)₄ instead may yield a different (and less reactive) active species distribution for substrates requiring facile oxidative addition.
- [1] C. A. Tolman, Chem. Rev. 1977, 77, 313–348. DOI: 10.1021/cr60307a002 (PPh₃ cone angle = 145° ± 2°) View Source
- [2] J. W. B. Fyfe, E. J. M. Lander, N. T. Coles, R. B. Lincoln, A. S. Weller, Chem. Sci. 2024, 15, 18627–18633. DOI: 10.1039/D4SC05346J (P(o-tol)₃ cone angle = 194°; competitive with specialist phosphines) View Source
